molecular formula C31H39N3O B14219267 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea CAS No. 821008-08-6

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea

Cat. No.: B14219267
CAS No.: 821008-08-6
M. Wt: 469.7 g/mol
InChI Key: YCMJGYHFHDNSFN-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is a chemical compound known for its significant role in medicinal chemistry. It is a selective ligand for the human CCR5 chemokine receptor, which is involved in various biological processes, including immune response and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The process often includes steps such as hydrogenation, cyclization, and amination . The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process, allowing for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its role in modulating the CCR5 receptor, which is crucial in immune response.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to the CCR5 receptor, such as HIV and certain inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The molecular targets include specific amino acid residues within the receptor that are critical for its function .

Comparison with Similar Compounds

Similar Compounds

  • N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
  • N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas

Uniqueness

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is unique due to its high selectivity and potency as a CCR5 receptor ligand. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

821008-08-6

Molecular Formula

C31H39N3O

Molecular Weight

469.7 g/mol

IUPAC Name

1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethyl-3-(1-phenylethyl)urea

InChI

InChI=1S/C31H39N3O/c1-3-34(31(35)32-25(2)26-13-7-4-8-14-26)29-19-22-33(23-20-29)24-21-30(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,25,29-30H,3,19-24H2,1-2H3,(H,32,35)

InChI Key

YCMJGYHFHDNSFN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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